

Technical Guide: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid

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Compound of Interest

Compound Name: (2,4-Bis(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B597813

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,4-Bis(methoxycarbonyl)phenyl)boronic acid is a specialized organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its bifunctional nature, featuring both a reactive boronic acid moiety and two methoxycarbonyl groups, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its utility in cross-coupling reactions.

Core Data Presentation

A summary of the key quantitative data for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** is presented in the table below for quick reference.

Property	Value
Molecular Weight	238.00 g/mol
Molecular Formula	C ₁₀ H ₁₁ BO ₆
CAS Number	1256354-98-9
Appearance	White to off-white powder or solid
Solubility	Soluble in most polar organic solvents

Experimental Protocols

While a specific, detailed synthesis protocol for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** is not readily available in public literature, its synthesis can be conceptually derived from standard methods for preparing arylboronic acids. The following represents a plausible synthetic approach based on established chemical transformations.

Conceptual Synthesis Protocol: Borylation of Dimethyl 5-bromoisophthalate

This protocol outlines the synthesis of the boronic acid via a lithium-halogen exchange followed by reaction with a borate ester.

Materials:

- Dimethyl 5-bromoisophthalate
- Anhydrous tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) or a similar organolithium reagent
- Triisopropyl borate or Trimethyl borate
- Hydrochloric acid (HCl), aqueous solution
- Diethyl ether or Ethyl acetate

- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Argon or Nitrogen gas (for inert atmosphere)

Procedure:

- **Reaction Setup:** A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen/argon inlet is charged with dimethyl 5-bromoisophthalate and anhydrous THF under an inert atmosphere. The solution is cooled to $-78\text{ }^\circ\text{C}$ using a dry ice/acetone bath.
- **Lithium-Halogen Exchange:** n-Butyllithium (in hexanes) is added dropwise to the stirred solution via the dropping funnel, maintaining the temperature at $-78\text{ }^\circ\text{C}$. The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting material.
- **Borylation:** Triisopropyl borate is added dropwise to the reaction mixture at $-78\text{ }^\circ\text{C}$. The mixture is stirred for several hours at this temperature and then allowed to warm to room temperature overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of an aqueous solution of hydrochloric acid at $0\text{ }^\circ\text{C}$. The mixture is stirred for a few hours to ensure complete hydrolysis of the borate ester.
- **Extraction:** The aqueous layer is separated, and the organic layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine.
- **Drying and Concentration:** The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- **Purification:** The crude **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** can be purified by recrystallization from an appropriate solvent system or by column chromatography on silica gel.

General Protocol for Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general framework for utilizing **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** in a Suzuki-Miyaura cross-coupling reaction to form a biaryl compound.

Materials:

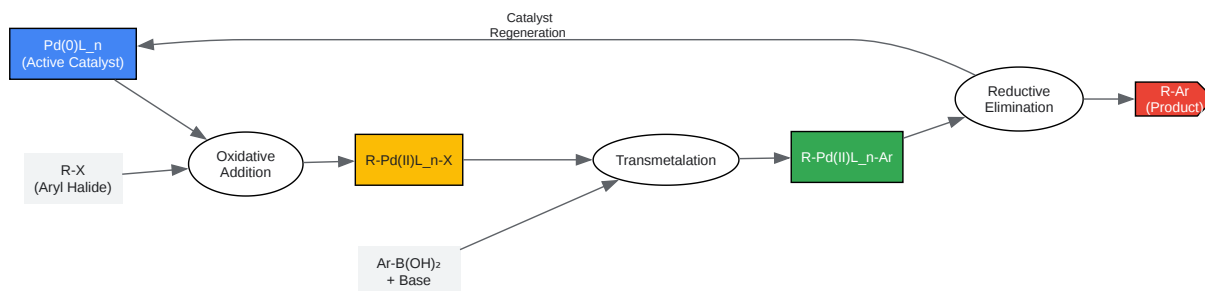
- **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf))
- Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
- Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)
- Inert gas (Argon or Nitrogen)

Procedure:

- **Reaction Setup:** To a round-bottom flask, add the aryl halide (1.0 eq.), **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid** (1.1-1.5 eq.), the palladium catalyst (0.01-0.05 eq.), and the base (2.0-3.0 eq.).
- **Solvent Addition:** The flask is evacuated and backfilled with an inert gas. The degassed solvent system is then added via syringe.
- **Reaction:** The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the reaction is complete, as monitored by TLC or GC-MS.
- **Work-up:** The reaction mixture is cooled to room temperature and diluted with an organic solvent like ethyl acetate. The mixture is then washed with water and brine.
- **Purification:** The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualization

The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key application for **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This technical guide serves as a foundational resource for professionals working with **(2,4-Bis(methoxycarbonyl)phenyl)boronic acid**. Further experimental optimization for specific applications is encouraged for achieving desired outcomes.

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